tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate
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Overview
Description
tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate: is an organic compound with significant interest in various fields of scientific research. This compound features a tert-butyl carbamate group attached to a difluoro-substituted benzaldehyde, making it a versatile molecule for synthetic and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-difluorobenzaldehyde and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 3,6-difluorobenzaldehyde is reacted with tert-butyl carbamate under reflux conditions, facilitating the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3,6-difluoro-2-carboxyphenylcarbamate.
Reduction: 3,6-difluoro-2-hydroxymethylphenylcarbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. The formyl group can form Schiff bases with amines, which are useful in probing enzyme active sites.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism by which tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate exerts its effects depends on its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the formyl group can react with amino groups in the enzyme’s active site, forming a covalent bond that inhibits enzyme activity. The difluoro groups may enhance binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3,5-difluoro-2-formylphenyl)carbamate
- tert-Butyl (3,6-dichloro-2-formylphenyl)carbamate
- tert-Butyl (3,6-dimethyl-2-formylphenyl)carbamate
Uniqueness
tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.
Biological Activity
tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a carbamate moiety, and a difluorinated phenyl ring. The presence of difluoro substituents enhances its chemical reactivity and specificity, making it an interesting candidate for various biological applications, particularly in medicinal chemistry.
The molecular formula of this compound is C12H14F2N2O3, with a molecular weight of approximately 270.25 g/mol. The compound's structure allows it to interact with biological macromolecules through various mechanisms, including covalent bonding with enzyme active sites.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific enzymes and receptors. This interaction can lead to the inhibition or modulation of enzymatic activities, influencing various metabolic pathways. The difluoro groups enhance the electronic properties of the molecule, potentially increasing its binding affinity for target proteins.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes by covalently modifying their active sites.
- Receptor Modulation : It may act as a modulator for specific receptors involved in signal transduction pathways.
- Biochemical Pathway Interference : By affecting key enzymes, it could alter the dynamics of metabolic pathways relevant to disease states.
Biological Activity and Applications
Research into the biological activity of this compound has revealed its potential in several areas:
- Antimicrobial Properties : Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it relevant for therapeutic applications in inflammatory diseases.
- Cancer Research : Its ability to inhibit specific enzymes positions it as a candidate for cancer therapeutics, particularly in targeting tumor-specific pathways.
Case Studies and Research Findings
Several studies have explored the biological effects and mechanisms of action of related compounds:
- Inhibition Studies : A study demonstrated that carbamate derivatives could inhibit key enzymes involved in cancer metabolism, suggesting potential therapeutic roles in oncology .
- Antimicrobial Activity : Research has shown that similar difluorinated compounds exhibit potent activity against bacterial strains, indicating that this compound might share these properties .
- Pharmacokinetic Evaluations : Investigations into the pharmacokinetics of related compounds have highlighted their absorption and metabolism profiles, crucial for understanding their therapeutic viability .
Table 1: Biological Activity Comparison
Compound | Activity Type | EC50 (nM) | Reference |
---|---|---|---|
This compound | Antimicrobial | TBD | |
Related Carbamate Derivative | Enzyme Inhibition | 50 | |
Difluorinated Compound | Anti-inflammatory | 100 |
Table 2: Mechanism Insights
Mechanism | Description |
---|---|
Enzyme Inhibition | Covalent modification of active sites leading to reduced enzymatic function |
Receptor Modulation | Altered receptor activity impacting downstream signaling pathways |
Pathway Interference | Disruption of metabolic processes through enzyme inhibition |
Properties
Molecular Formula |
C12H13F2NO3 |
---|---|
Molecular Weight |
257.23 g/mol |
IUPAC Name |
tert-butyl N-(3,6-difluoro-2-formylphenyl)carbamate |
InChI |
InChI=1S/C12H13F2NO3/c1-12(2,3)18-11(17)15-10-7(6-16)8(13)4-5-9(10)14/h4-6H,1-3H3,(H,15,17) |
InChI Key |
NLMQDCJNWPZJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1C=O)F)F |
Origin of Product |
United States |
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